molecular formula C13H14INO2 B071584 tert-Butyl 3-iodo-1H-indole-1-carboxylate CAS No. 192189-07-4

tert-Butyl 3-iodo-1H-indole-1-carboxylate

Cat. No.: B071584
CAS No.: 192189-07-4
M. Wt: 343.16 g/mol
InChI Key: LOFWPZQNSUAMCV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-iodo-1H-indole-1-carboxylate typically involves the iodination of an indole derivative followed by esterification. The reaction conditions often involve the use of iodine and a suitable solvent, such as dichloromethane, under controlled temperatures .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. These methods focus on optimizing yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings .

Biological Activity

tert-Butyl 3-iodo-1H-indole-1-carboxylate (CAS No. 192189-07-4) is an indole derivative that has garnered attention due to its diverse biological activities. Indole derivatives are known for their significant roles in medicinal chemistry, often exhibiting properties such as anti-inflammatory, analgesic, and cytotoxic effects. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, biochemical pathways, and relevant research findings.

Chemical Structure and Properties

This compound features an indole structure with a tert-butyl group and an iodine atom at the 3-position. The presence of the iodine atom enhances its reactivity and potential biological activity. The general structure can be represented as follows:

C13H14IN2O2\text{C}_{13}\text{H}_{14}\text{I}\text{N}_{2}\text{O}_{2}

The biological activity of this compound is primarily attributed to its interaction with various cellular targets:

  • Target of Action : Indole derivatives often interact with cellular receptors and enzymes that are crucial for cell signaling.
  • Mode of Action : The compound may modulate signal transduction pathways, leading to altered cellular responses.
  • Biochemical Pathways : It influences several pathways related to inflammation and cancer progression.

Biological Activities

Research has highlighted several key biological activities associated with this compound:

Anti-inflammatory Activity

Studies indicate that indole derivatives can significantly reduce inflammatory responses by inhibiting pro-inflammatory cytokines. This property is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Cytotoxic Effects

In vitro studies have demonstrated that this compound exhibits cytotoxicity against various cancer cell lines. The compound induces apoptosis (programmed cell death) in these cells, suggesting its potential as an anticancer agent.

Antiviral Activity

Recent investigations have identified the compound as a potential antiviral agent, particularly against viruses like Tobacco Mosaic Virus (TMV). A study reported an inactivation inhibitory effect of up to 55% at a concentration of 500 μg/mL .

Research Findings and Case Studies

Several studies have been conducted to explore the biological activities of this compound:

StudyFindings
Zhixiang et al. (2010)Demonstrated the synthesis and biological evaluation of various indole derivatives, including this compound, highlighting its anti-inflammatory properties .
Recent Antiviral StudyShowed significant antiviral activity against TMV, with effective concentrations leading to notable reductions in viral activity .
Cytotoxicity AssaysIn vitro assays confirmed that the compound induces apoptosis in cancer cell lines, suggesting its role in cancer therapy.

Properties

IUPAC Name

tert-butyl 3-iodoindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14INO2/c1-13(2,3)17-12(16)15-8-10(14)9-6-4-5-7-11(9)15/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOFWPZQNSUAMCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60440903
Record name tert-Butyl 3-iodo-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60440903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192189-07-4
Record name tert-Butyl 3-iodo-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60440903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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